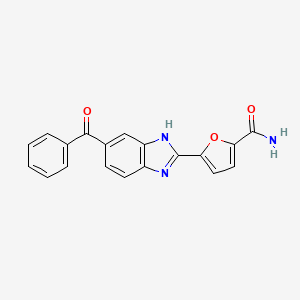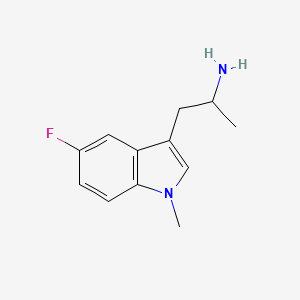
C18H23Cl2NO3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a member of the phenethylamine class and is often referred to by its chemical name without abbreviations or acronyms. It is a synthetic compound with various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2,5-dimethoxybenzaldehyde and 2-methoxybenzylamine.
Condensation Reaction: These starting materials undergo a condensation reaction to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final amine product.
Hydrochloride Formation: The amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form simpler amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce simpler amines .
科学的研究の応用
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride: has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets receptors in the central nervous system, including serotonin and dopamine receptors.
Pathways Involved: It modulates neurotransmitter release and reuptake, affecting neuronal signaling pathways
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine
- 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-hydroxybenzyl)ethanamine
- 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine
Uniqueness
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride: is unique due to its specific substitution pattern on the aromatic ring and the presence of the methoxybenzyl group. This structural uniqueness contributes to its distinct chemical and biological properties .
特性
分子式 |
C18H23Cl2NO3 |
|---|---|
分子量 |
372.3 g/mol |
IUPAC名 |
N-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride |
InChI |
InChI=1S/C18H22ClNO3.ClH/c1-21-11-10-20-12-15-4-3-5-17(22-2)18(15)23-13-14-6-8-16(19)9-7-14;/h3-9,20H,10-13H2,1-2H3;1H |
InChIキー |
VJKZBKJHKAFALW-UHFFFAOYSA-N |
正規SMILES |
COCCNCC1=C(C(=CC=C1)OC)OCC2=CC=C(C=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine](/img/structure/B15171455.png)
![4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B15171456.png)

![2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B15171477.png)


![N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine](/img/structure/B15171506.png)
![(E)-1-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]methanimine](/img/structure/B15171508.png)
